molecular formula C10H10N2O3 B126872 Methyl 7-methoxy-1H-indazole-3-carboxylate CAS No. 885278-95-5

Methyl 7-methoxy-1H-indazole-3-carboxylate

Cat. No.: B126872
CAS No.: 885278-95-5
M. Wt: 206.2 g/mol
InChI Key: QHDUJTCUPWHNPK-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 7-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes . The compound’s interaction with this enzyme suggests its potential use in developing anti-inflammatory drugs. Additionally, this compound may interact with protein kinase/Akt inhibitors, indicating its role in cell signaling pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell growth and proliferation, particularly in neoplastic cell lines. The compound can inhibit cell growth at low concentrations, causing a block in the G0–G1 phase of the cell cycle This effect on cell cycle regulation highlights its potential as an anti-cancer agent

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as human neutrophil elastase By binding to the active site of this enzyme, the compound prevents the enzyme from catalyzing its substrate, thereby reducing inflammation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products and their impact on cells require further examination . Long-term exposure to the compound may lead to alterations in cellular processes, but detailed studies are necessary to understand these effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At high doses, it could potentially cause toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly evaluated in preclinical studies to determine its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic flux and its impact on metabolite levels are areas of active research . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within different tissues can influence its efficacy and safety profile. Studies on the compound’s transport mechanisms are necessary to develop targeted delivery strategies.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methoxy-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position and the carboxylate group at the 3-position distinguishes it from other indazole derivatives and can lead to unique properties and applications .

Properties

IUPAC Name

methyl 7-methoxy-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDUJTCUPWHNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647226
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-95-5
Record name Methyl 7-methoxy-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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